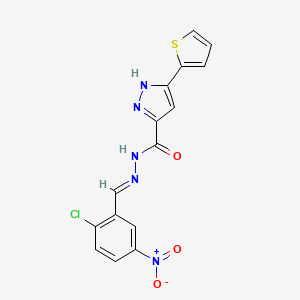

N'-(2-Chloro-5-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(2-Chloro-5-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with 2-chloro-5-nitrobenzaldehyde. The compound features a pyrazole core substituted with a thienyl group at position 3 and a benzylidene hydrazide moiety at position 5. The benzylidene group is further substituted with electron-withdrawing groups (EWGs): a chlorine atom at position 2 and a nitro group at position 6. These substituents influence electronic properties, solubility, and biological interactions .

Characterization typically involves spectroscopic methods (IR, NMR) and X-ray crystallography to confirm the (E)-configuration of the imine bond, as seen in structurally related compounds .

Properties

CAS No. |

303106-07-2 |

|---|---|

Molecular Formula |

C15H10ClN5O3S |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H10ClN5O3S/c16-11-4-3-10(21(23)24)6-9(11)8-17-20-15(22)13-7-12(18-19-13)14-2-1-5-25-14/h1-8H,(H,18,19)(H,20,22)/b17-8+ |

InChI Key |

TVFAVJOOWBKJBA-CAOOACKPSA-N |

Isomeric SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Biological Activity

N'-(2-Chloro-5-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Chlorobenzylidene moiety : Provides lipophilicity and potential interactions with biological targets.

- Thienyl group : Enhances biological activity through electronic effects.

- Carbohydrazide linkage : Known for its role in various bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Acinetobacter baumannii | 128 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, with particular strength against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound using various cancer cell lines. Notably, it has shown cytotoxic effects against:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The cytotoxicity was assessed using MTT assays, revealing IC50 values ranging from 10 to 50 µM, indicating moderate to strong activity compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest:

- Inhibition of DNA synthesis : Similar to other hydrazone derivatives, it may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Induction of apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death, which is crucial for anticancer efficacy .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties against multidrug-resistant strains, showing significant inhibition of biofilm formation by Pseudomonas aeruginosa at sub-MIC concentrations .

- Cytotoxicity Assessment : Research involving A549 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thienyl and chlorobenzylidene groups significantly influenced both antimicrobial and anticancer activities, suggesting avenues for further optimization .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of hydrazones, including those containing pyrazole and thiazole moieties, exhibit notable antibacterial activity against various strains of bacteria. For instance, compounds synthesized with hydrazone fragments have been shown to enhance antimicrobial efficacy, making them potential candidates for antibiotic development .

Anticancer Properties

Studies have reported that similar pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the nitro group in the structure may contribute to its reactivity and biological activity, which is crucial in the design of new anticancer agents .

Anti-inflammatory Effects

Certain derivatives of this compound have been investigated for their anti-inflammatory properties. Research suggests that compounds with similar structural features can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Agricultural Applications

Growth Regulation in Plants

Research has indicated that compounds related to N'-(2-Chloro-5-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can act as growth regulators in plants. Specifically, some synthesized derivatives have been shown to promote growth and yield in crops such as rapeseed and St. John’s wort. This effect is attributed to the compound's ability to influence hormonal pathways in plants .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various hydrazone derivatives synthesized from pyrazole frameworks. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics based on this chemical structure .

Case Study 2: Plant Growth Promotion

In agricultural trials, specific derivatives of this compound were tested for their ability to promote growth in rapeseed plants. The results showed a significant increase in seed yield and oil content compared to untreated controls, highlighting its potential as a biostimulant in agriculture .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Moiety

The benzylidene substituents significantly impact physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (EWGs) : Nitro and chloro substituents enhance electrophilicity, improving binding to electron-rich biological targets (e.g., enzymes or DNA). This is reflected in higher anticancer activity for nitro-substituted analogs .

- Electron-donating groups (EDGs): Methoxy and dimethylamino groups reduce electrophilicity, often correlating with lower bioactivity .

Core Modifications and Heterocyclic Substitutions

Thienyl vs. Phenyl Substituents

- 3-(2-Thienyl) analogs : The thienyl group’s sulfur atom enhances polarizability and π-stacking capacity. For example, N'-(2-chlorophenyl) derivatives with thienyl groups show superior anticancer activity compared to phenyl analogs .

- 3-(5-Chlorothiophen-2-yl) derivatives : Chlorination of the thienyl ring (e.g., 5-(5-Chloro-2-thienyl)-N'-(2-methoxybenzylidene) ) increases lipophilicity and may improve blood-brain barrier penetration .

Pyrazoline vs. Pyrazole Cores

Structure-Activity Relationship (SAR) Insights :

Structural and Computational Studies

- X-ray crystallography : Confirms the (E)-configuration of the imine bond in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide , with bond lengths of ~1.28 Å for C=N .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing pyrazolecarbohydrazide derivatives like N'-(2-Chloro-5-nitrobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide?

- Answer : A combination of FT-IR, , ESI-MS, and single-crystal X-ray diffraction is essential. FT-IR identifies functional groups (e.g., C=O, C=N), while confirms proton environments. X-ray diffraction provides unambiguous structural confirmation, including bond angles and intermolecular interactions. For example, similar derivatives were resolved using SHELX programs for crystallographic refinement .

Q. How should synthetic routes be optimized for pyrazolecarbohydrazide derivatives to ensure high purity?

- Answer : Use reflux conditions in polar aprotic solvents (e.g., ethanol or DMF) with stoichiometric control of reactants. Purification via recrystallization or column chromatography is critical. For hydrazide formation, condensation reactions between pyrazole carbonyls and substituted hydrazines require precise pH and temperature monitoring to avoid side products .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra (e.g., FT-IR) be resolved?

- Answer : Perform DFT calculations (e.g., B3LYP/6-311 G** basis sets) in both gas phase and solvent environments (e.g., IEFPCM model). Discrepancies often arise from solvent effects or anharmonic vibrations. Compare experimental FT-IR peaks (e.g., C=O at ~1644 cm) with scaled theoretical frequencies, adjusting for solvent dielectric constants .

Q. What methodologies are recommended for analyzing electronic properties and charge distribution in such derivatives?

- Answer : Use Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps derived from DFT calculations. These reveal charge transfer mechanisms and reactive sites (e.g., electrophilic nitro groups or nucleophilic thienyl sulfur). Topological analysis (AIM theory) further quantifies bond critical points .

Q. How can SHELXL be applied to refine crystal structures with high accuracy?

- Answer : SHELXL employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors. For complex structures, use TWIN and BASF commands to handle twinning. Validate refinement with R-factors (< 5%) and residual electron density maps. SHELXPRO interfaces with visualization tools for error correction .

Q. What strategies address contradictions in biological activity data across similar derivatives?

- Answer : Cross-validate in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina or Glide). For example, if anticonvulsant activity varies, dock the compound into target receptors (e.g., GABA receptors) to assess binding affinity and steric clashes. Adjust substituents (e.g., nitro vs. methoxy groups) to optimize ligand-receptor interactions .

Q. How are solvent effects systematically incorporated into DFT studies for accurate solvatochromism predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.